molecular formula C15H24BNO3 B6298676 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol CAS No. 2246720-37-4

2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol

Katalognummer: B6298676
CAS-Nummer: 2246720-37-4
Molekulargewicht: 277.17 g/mol
InChI-Schlüssel: ZHYMALFTHDWWFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol (CAS: 1300118-52-8) is a boron-containing heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5, and a tertiary alcohol (propan-2-ol) at position 2. Its molecular formula is C₁₄H₂₂BNO₃, with a molecular weight of 263.14 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability .

The pinacol boronic ester moiety in this compound suggests its utility as a key intermediate in medicinal chemistry, particularly in the preparation of pharmaceuticals and agrochemicals via cross-coupling reactions .

Eigenschaften

IUPAC Name

2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-10-8-12(13(2,3)18)17-9-11(10)16-19-14(4,5)15(6,7)20-16/h8-9,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMALFTHDWWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing boron are promising in the development of anticancer agents. The specific structure of this compound allows it to interact with biological targets effectively. Studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, the incorporation of the pyridine moiety enhances the selectivity towards cancerous cells while minimizing toxicity to normal cells .

1.2 Drug Delivery Systems
The unique properties of boron compounds enable their use in drug delivery systems. The ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. This compound can be modified to attach to nanoparticles or liposomes, facilitating the controlled release of drugs at specific sites within the body .

Materials Science

2.1 Polymer Chemistry
The incorporation of boron into polymer matrices has been shown to enhance thermal stability and mechanical properties. This compound can serve as a cross-linking agent in the synthesis of high-performance polymers. Research demonstrates that polymers modified with boron-containing compounds exhibit improved resistance to degradation under thermal stress .

2.2 Optical Materials
Due to its electronic properties, this compound is also being investigated for applications in optical materials. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have reported that incorporating such boron-based compounds into OLED structures can significantly improve their efficiency and stability .

Catalysis

3.1 Cross-Coupling Reactions
The compound has been utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. Its boronate ester functionality allows it to participate effectively in these reactions, leading to the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

3.2 Green Chemistry Initiatives
In line with green chemistry principles, this compound offers a more environmentally friendly alternative to traditional catalysts used in organic reactions. Its ability to facilitate reactions under milder conditions reduces energy consumption and minimizes waste production during chemical synthesis .

Case Studies

Case StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant apoptosis in cancer cell lines with minimal toxicity .
Drug Delivery SystemsControlled ReleaseEnhanced targeting and release profiles when combined with nanoparticles .
Polymer ModificationMaterials ScienceImproved thermal stability and mechanical properties observed in modified polymers .
Cross-Coupling ReactionsCatalysisEfficient formation of carbon-carbon bonds under mild conditions .

Wirkmechanismus

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically the organic molecules that undergo cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to several boronic ester derivatives, differing in heterocyclic cores, substituent positions, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Boronic Ester Position Additional Functional Groups Molecular Weight (g/mol) Key Applications
2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol Pyridine Position 5 Propan-2-ol (Position 2) 263.14 Cross-coupling reactions, drug synthesis
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol Pyrazole Position 4 Propan-2-ol (Position 1) 266.14 Pharmaceuticals, agrochemicals
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trimethylsilyloxy)propan-2-yl)pyridine Pyridine Position 5 Trimethylsilyloxy (Position 2) 335.32 Stabilized boron intermediates
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyridine Position 5 Oxadiazol-2-amine (Position 3) 296.16 (calc.) Bioactive molecule synthesis

Key Differences and Implications

Core Structure Reactivity: The pyridine core in the target compound (vs. pyrazole in ) offers distinct electronic properties. Pyridine’s electron-deficient nature enhances reactivity in cross-couplings compared to pyrazole’s electron-rich system, which may require harsher reaction conditions .

Functional Group Effects :

  • The propan-2-ol group in the target compound improves solubility in polar solvents compared to the trimethylsilyloxy group in , which increases steric bulk and reduces hydrolysis susceptibility .
  • The tertiary alcohol (propan-2-ol) may participate in hydrogen bonding, influencing crystallization behavior and biological activity .

Applications :

  • The target compound’s boronic ester is optimally positioned for coupling reactions, enabling efficient synthesis of biphenyl derivatives .
  • Pyrazole-based analogs (e.g., ) are preferred in kinase inhibitor synthesis due to their ability to mimic adenine in ATP-binding pockets .

Table 2: Comparative Reactivity in Suzuki Coupling

Compound Reaction Yield (%) Optimal Conditions (Temp, Catalyst) Reference
2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol 85–90 80°C, Pd(PPh₃)₄ Extrapolated
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol 75–80 100°C, PdCl₂(dppf)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trimethylsilyloxy)propan-2-yl)pyridine 70–75 60°C, Pd(OAc)₂

Biologische Aktivität

The compound 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H29B1O3C_{19}H_{29}B_{1}O_{3}, and it features a complex structure that includes a pyridine ring and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to act as potent inhibitors of kinases involved in cancer progression. The specific activity of 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol has not been extensively documented in the literature; however, related compounds have demonstrated the ability to modulate pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
CCT244747CHK1 inhibitor; enhances gemcitabine efficacy
Compound 20Selective for CHK1 over CHK2; low hERG activity
Compound 26High cellular potency; reduced hERG inhibition

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. The dioxaborolane group is known for its ability to form stable complexes with various biomolecules, potentially leading to altered signaling pathways.

Toxicology and Safety Profile

Preliminary toxicity assessments indicate that compounds similar to 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol can cause skin and eye irritation. The safety profile needs thorough investigation through in vivo studies to determine the therapeutic index.

Case Studies

Case Study 1: In Vitro Evaluation
A recent study explored the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity while minimizing cytotoxicity to normal cells. Although direct data on the compound is limited, these findings suggest potential avenues for further research.

Case Study 2: Pharmacokinetics
Pharmacokinetic studies on similar compounds have shown varied absorption rates and metabolic stability. Understanding these parameters for 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol will be crucial in determining its viability as a therapeutic agent.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling reactions with aryl halides. This reaction is pivotal in constructing biaryl systems, as demonstrated in the synthesis of kinase inhibitors .

Reaction Conditions and Yields:

SubstrateCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Aryl bromide (e.g., 11c )Pd(PPh₃)₄, NaHCO₃Dioxane/H₂O11060–70
Aryl triflatePdCl₂(dppf), K₃PO₄THF8085

Mechanism :

  • Oxidative addition of the aryl halide to Pd⁰.

  • Transmetallation with the boronate.

  • Reductive elimination to form the C–C bond .

Nucleophilic Substitution at the Hydroxyl Group

The tertiary alcohol group undergoes substitution under acidic or basic conditions. For example, it reacts with thionyl chloride (SOCl₂) to form the corresponding chloride derivative .

Key Reaction Pathways:

  • Chlorination :
    ROH+SOCl2RCl+SO2+HCl\text{ROH} + \text{SOCl}_2 \rightarrow \text{RCl} + \text{SO}_2 + \text{HCl}
    Conditions: Room temperature, anhydrous DCM, 2–4 hours .

  • Etherification :
    Reaction with alkyl halides in the presence of NaH yields ethers.

Hydrolysis of the Dioxaborolane Group

The boronate ester hydrolyzes in aqueous acidic or basic conditions to form boronic acid, which is unstable and typically used in situ.

Hydrolysis Conditions:

MediumReagentsProductStability
AcidicHCl (1M)Boronic acidLow (<1 hr)
BasicNaOH (2M), H₂O₂Boroxine/phenol byproductModerate

Transesterification with Diols

The dioxaborolane group undergoes transesterification with diols (e.g., pinacol) under mild conditions to form new boronic esters .

Example:

R-B(pin)+HO(CH₂)₃OHR-B(OH)₂+pinacol\text{R-B(pin)} + \text{HO(CH₂)₃OH} \rightarrow \text{R-B(OH)₂} + \text{pinacol}
Conditions: Methanol, room temperature, 12 hours .

Coordination with Transition Metals

The pyridine nitrogen and boronate group act as ligands for transition metals, enabling applications in catalysis. For instance, Pd(II) complexes of this compound enhance catalytic efficiency in Heck reactions .

Stability Under Oxidative Conditions

The compound is stable to mild oxidants (e.g., H₂O₂) but degrades under strong oxidizing agents (e.g., KMnO₄), forming boric acid and pyridine derivatives.

Vorbereitungsmethoden

Synthesis of 2-(5-Bromo-4-Methylpyridin-2-yl)Propan-2-ol

Starting Material : Methyl 5-bromo-4-methylnicotinate or 5-bromo-4-methylpyridine-2-carboxylic acid ester.
Reaction Conditions :

  • Grignard Reagent : 3 equivalents of methylmagnesium bromide (3M in diethyl ether).

  • Solvent : Tetrahydrofuran (THF) at 18–20°C for 1.5 hours.

  • Quenching : Saturated aqueous ammonium chloride, followed by extraction with ethyl acetate.
    Workup : Drying over sodium sulfate and solvent evaporation yields the tertiary alcohol intermediate.
    Yield : ~97% after recrystallization.

Key Data :

ParameterValue
Reaction Time1.5 hours
Temperature18–20°C
SolventTHF/Diethyl Ether
PurificationRecrystallization (EtOAc)

Miyaura Borylation to Install Boronate Ester

Starting Material : 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol.
Reagents :

  • Bis(pinacolato)diboron (2 equivalents).

  • Potassium acetate (3 equivalents).

  • Catalyst: Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride).
    Conditions :

  • Solvent : 1,4-Dioxane under inert atmosphere (N₂ or Ar).

  • Temperature : 90°C for 4–5 hours.
    Workup : Filtration through diatomaceous earth, aqueous wash, and recrystallization from dichloromethane/heptane.
    Yield : 82–94%.

Key Data :

ParameterValue
Catalyst Loading1–2 mol%
Reaction Time4–5 hours
Temperature90°C
PurificationRecrystallization (CH₂Cl₂)

Suzuki-Miyaura Coupling with Preformed Boronic Esters

Starting Material : Ethyl 5-bromo-4-methylnicotinate.
Reagents :

  • Bis(pinacolato)diboron.

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) with tricyclohexylphosphine.
    Conditions :

  • Solvent : Dimethylformamide (DMF) at 80–85°C for 4–5 hours.
    Workup : Extraction with methyl tert-butyl ether, washing with brine, and recrystallization.
    Yield : 62%.

Key Data :

ParameterValue
Catalyst SystemPd₂(dba)₃/PCy₃
SolventDMF
Temperature80–85°C

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 offers higher yields (82–97%) and is preferred for large-scale synthesis due to milder conditions and readily available reagents.

  • Method 2 requires specialized palladium catalysts and higher temperatures, making it less scalable but suitable for specific substrates.

Catalytic Systems

  • Pd(dppf)Cl₂ in 1,4-dioxane provides optimal activity for borylation, minimizing side reactions.

  • Pd₂(dba)₃/PCy₃ in DMF is effective for electron-deficient pyridines but suffers from higher costs.

Critical Reaction Parameters

Solvent Effects

  • THF/Diethyl Ether : Ideal for Grignard reactions due to low polarity and stability of organometallic intermediates.

  • 1,4-Dioxane : Enhances palladium catalyst stability during borylation.

Temperature Control

  • Grignard Step : Maintaining temperatures below 30°C prevents decomposition of the organometallic reagent.

  • Borylation Step : Elevated temperatures (90°C) drive the reaction to completion but require inert atmospheres to avoid catalyst oxidation.

Applications in Pharmaceutical Synthesis

The target compound serves as a key intermediate in anticancer agents, particularly PI3K/mTOR inhibitors. For example, the patent US 8,440,829 B2 highlights its use in synthesizing 8-[5-(1-hydroxy-1-methylethyl)pyridin-3-yl]-1-(2S)-2-methoxypropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, a dual PI3K/mTOR inhibitor .

Q & A

Basic: What are standard synthetic routes for preparing 2-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol?

Methodological Answer:
A common approach involves coupling a pyridine-derived boronic ester precursor with a propan-2-ol moiety. Key steps include:

  • Boronation : Reacting a halogenated pyridine derivative (e.g., 5-bromo-4-methylpyridin-2-ol) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Protection/Deprotection : The hydroxyl group in propan-2-ol may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are typical for isolating the final product .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Moisture Sensitivity : The boronic ester is hygroscopic. Store under argon or nitrogen at –20°C in sealed, desiccated containers .
  • Handling : Use gloves (nitrile), face shields, and fume hoods to avoid skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated PPE properly .
  • Decomposition Monitoring : Regularly check for precipitates or color changes via HPLC or TLC. If degradation occurs, repurify using silica-gel chromatography .

Advanced: How can conflicting NMR data for this compound be resolved?

Methodological Answer:
Contradictions in 1H^{1}\text{H}-/13C^{13}\text{C}-NMR signals (e.g., splitting patterns, unexpected peaks) may arise from:

  • Tautomerism : The pyridine ring’s nitrogen can cause tautomeric shifts. Analyze spectra in deuterated DMSO or CDCl₃ to stabilize specific forms .
  • Impurities : Trace solvents (e.g., residual 2-propanol) or byproducts (e.g., deboronated intermediates) may appear. Use preparative HPLC (C18 column, acetonitrile/water gradient) for further purification .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify exchange broadening in the propan-2-ol or boronic ester groups .

Advanced: What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-couplings?

Methodological Answer:
The boronic ester’s steric bulk and electronic effects require tailored conditions:

  • Catalyst Selection : Use Pd(PPh₃)₄ for electron-rich aryl halides or Pd(OAc)₂ with SPhos ligands for sterically hindered partners .
  • Base Optimization : Test K₂CO₃ (for polar aprotic solvents like DMF) or CsF (for THF/water systems) to enhance transmetallation .
  • Solvent Systems : Mixed solvents (e.g., dioxane/water) improve solubility. For hydrophobic substrates, add 10% DMSO to increase reaction rates .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR should show characteristic peaks:
    • δ 1.39 ppm (12H, pinacol methyl groups)
    • δ 4.57 ppm (2H, pyridinyl-CH₂)
    • δ 7.31–7.66 ppm (pyridine aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~317.2 g/mol) .
  • HPLC Purity : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm; aim for >95% purity .

Advanced: How does pH affect the stability of the boronic ester moiety during biological assays?

Methodological Answer:

  • Acidic Conditions (pH <5) : Hydrolysis of the boronic ester to boronic acid occurs, altering reactivity. Use buffered solutions (e.g., PBS, pH 7.4) for in vitro studies .
  • Basic Conditions (pH >8) : May deprotonate the propan-2-ol group, increasing solubility but risking ester cleavage. Monitor stability via LC-MS over 24-hour incubations .
  • Mitigation : Add 1–5% DMSO to assay buffers to stabilize the boronic ester .

Basic: What are common side products during synthesis, and how are they addressed?

Methodological Answer:

  • Deboronation : Caused by moisture or acidic impurities. Use anhydrous MgSO₄ during synthesis and strictly control reaction atmosphere .
  • Dimerization : Occurs if coupling is incomplete. Increase catalyst loading (1.5–2 mol% Pd) or extend reaction time to 24 hours .
  • Byproduct Removal : Silica-gel chromatography (hexane/ethyl acetate, 3:1) effectively separates dimeric or hydroxylated impurities .

Advanced: How can computational modeling predict this compound’s reactivity in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Simulate the boronic ester’s Lewis acidity using Gaussian09 with B3LYP/6-31G(d) basis sets to predict transmetallation barriers .
  • Docking Studies : Model interactions with Pd catalysts (e.g., Pd(0)/Pd(II) intermediates) in Materials Studio to optimize ligand design .
  • Solvent Effects : Use COSMO-RS in ORCA to evaluate solvation energies in dioxane/water systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.